Cas no 886903-11-3 (N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)methylacetamide)

N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)methylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide
- N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)methylacetamide
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- Inchi: 1S/C21H16ClN3O2S/c22-15-8-10-17(11-9-15)27-14-20(26)25(13-16-5-3-4-12-23-16)21-24-18-6-1-2-7-19(18)28-21/h1-12H,13-14H2
- InChI Key: ABZNEVLZFJHXPN-UHFFFAOYSA-N
- SMILES: C(N(C1=NC2=CC=CC=C2S1)CC1=NC=CC=C1)(=O)COC1=CC=C(Cl)C=C1
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2635-0518-1mg |
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[(pyridin-2-yl)methyl]acetamide |
886903-11-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2635-0518-2mg |
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[(pyridin-2-yl)methyl]acetamide |
886903-11-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2635-0518-15mg |
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[(pyridin-2-yl)methyl]acetamide |
886903-11-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2635-0518-20mg |
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[(pyridin-2-yl)methyl]acetamide |
886903-11-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2635-0518-5μmol |
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[(pyridin-2-yl)methyl]acetamide |
886903-11-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2635-0518-4mg |
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[(pyridin-2-yl)methyl]acetamide |
886903-11-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2635-0518-25mg |
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[(pyridin-2-yl)methyl]acetamide |
886903-11-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2635-0518-40mg |
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[(pyridin-2-yl)methyl]acetamide |
886903-11-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2635-0518-75mg |
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[(pyridin-2-yl)methyl]acetamide |
886903-11-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2635-0518-100mg |
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[(pyridin-2-yl)methyl]acetamide |
886903-11-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)methylacetamide Related Literature
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Additional information on N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)methylacetamide
Comprehensive Overview of N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)methylacetamide (CAS No. 886903-11-3)
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)methylacetamide (CAS No. 886903-11-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of benzothiazole, pyridine, and chlorophenoxy moieties, making it a subject of interest for its potential biological activities. Researchers are particularly intrigued by its structural complexity, which may contribute to its efficacy in targeted applications.
The compound’s CAS No. 886903-11-3 serves as a critical identifier in chemical databases, ensuring precise tracking in scientific literature and regulatory documentation. Its molecular formula and weight are often analyzed to understand its physicochemical properties, such as solubility, stability, and reactivity. These characteristics are vital for optimizing its use in drug discovery or crop protection formulations, aligning with current trends in green chemistry and sustainable agriculture.
In recent years, the demand for heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)methylacetamide has surged due to their versatility in medicinal chemistry. Users frequently search for terms such as "benzothiazole derivatives uses" or "pyridine-based agrochemicals," reflecting the compound’s relevance in addressing modern challenges like drug resistance and pest management. Its 4-chlorophenoxy group further enhances its potential as a bioactive scaffold, a topic widely discussed in peer-reviewed journals.
From a synthetic perspective, the compound’s acetamide linkage offers opportunities for modular derivatization, a strategy increasingly adopted in high-throughput screening programs. Laboratories focusing on structure-activity relationship (SAR) studies often highlight its N-alkylation pattern as a key factor in modulating biological effects. Such insights are frequently sought after in queries like "how to modify acetamide compounds" or "SAR of benzothiazole hybrids," underscoring its interdisciplinary appeal.
Regulatory and safety profiles of CAS No. 886903-11-3 are also of paramount importance. While not classified as hazardous, its handling requires standard laboratory precautions, consistent with OSHA guidelines and REACH compliance. Environmental scientists emphasize its biodegradability and ecotoxicological data, topics trending in forums discussing eco-friendly chemicals. This aligns with global initiatives to reduce the ecological footprint of synthetic compounds.
In conclusion, N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)methylacetamide represents a promising candidate for diverse applications. Its integration into drug design pipelines and agrochemical innovations reflects the evolving needs of industries prioritizing efficiency and sustainability. As research progresses, this compound is poised to remain a focal point in scientific discourse, driven by its multifaceted chemical architecture and functional adaptability.
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